Ethyl 2-(pyridin-4-yloxy)acetate is typically synthesized from readily available starting materials such as pyridine derivatives and acetic acid derivatives. Its classification as an ester allows it to participate in various chemical reactions typical of esters, including hydrolysis, transesterification, and substitution reactions.
The synthesis of ethyl 2-(pyridin-4-yloxy)acetate can be achieved through several methods. A common synthetic route involves the reaction of 2-hydroxypyridine (specifically pyridin-4-ol) with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction conditions typically include:
The general reaction scheme can be summarized as follows:
In an industrial setting, continuous flow processes may enhance efficiency and yield, utilizing automated reactors and optimized reaction conditions for large-scale production.
Ethyl 2-(pyridin-4-yloxy)acetate is capable of undergoing various chemical reactions due to its functional groups. Notable reactions include:
These reactions highlight the versatility of ethyl 2-(pyridin-4-yloxy)acetate in synthetic organic chemistry .
The mechanism of action for ethyl 2-(pyridin-4-yloxy)acetate varies depending on its application. In medicinal chemistry, it may act as a prodrug that releases active compounds upon metabolic conversion. The presence of the pyridine ring allows for interactions with biological targets such as enzymes and receptors through non-covalent interactions like hydrogen bonding and π-π stacking interactions.
In biological studies, this compound may serve as a model for understanding enzyme inhibition mechanisms or receptor binding affinities due to its structural similarity to biologically active molecules .
Ethyl 2-(pyridin-4-yloxy)acetate has several important applications across different fields:
The systematic naming of Ethyl 2-(pyridin-4-yloxy)acetate follows IUPAC substitutive nomenclature principles. The parent structure is pyridine, with the oxyacetate substituent at position 4. Thus, the formal name designates the ester group ("ethyl acetate") modified by the pyridin-4-yloxy fragment attached to the alpha-carbon. Its molecular formula is C₉H₁₁NO₃ (MW: 181.19 g/mol), featuring a pyridine N-oxide-like electronic configuration without formal oxidation. Key identifiers include:
Structurally, it belongs to the aryloxyacetate ester family, distinguished from isomeric pyridyl-acetate esters (e.g., Ethyl 2-(pyridin-4-yl)acetate, CAS 54401-85-3) by the critical oxygen atom interposed between the pyridine ring and methylene group. This ether linkage fundamentally alters electronic distribution and conformational flexibility. X-ray crystallography of related compounds confirms that the pyridine-oxygen bond length typically measures ~1.36 Å, consistent with partial double-bond character, while the C-O-CH₂ bond angle approximates 115°, reflecting sp³ hybridization. The ester group adopts a planar configuration with rotatable bonds facilitating multiple conformational states [2] [4].
Table 1: Structural Taxonomy of Key Pyridine Acetate Esters
Compound Name | CAS Registry No. | Molecular Formula | Key Structural Feature | SMILES Descriptor |
---|---|---|---|---|
Ethyl 2-(pyridin-4-yloxy)acetate | 58530-46-4 | C₉H₁₁NO₃ | Pyridin-4-yl-O-CH₂-COOEt | O=C(OCC)COC1=CC=NC=C1 |
Ethyl 2-(pyridin-4-yl)acetate | 54401-85-3 | C₉H₁₁NO₂ | Pyridin-4-yl-CH₂-COOEt | CCOC(=O)CC1=CC=NC=C1 |
Ethyl 2-(pyridin-2-yl)acetate | Not Provided | C₉H₁₁NO₂ | Pyridin-2-yl-CH₂-COOEt | CCOC(=O)CC1=CC=NC=C1 |
Ethyl 2-(4-methylpyridin-2-yl)acetate | 5612-35-1 | C₁₀H₁₃NO₂ | 4-Methylpyridin-2-yl-CH₂-COOEt | CCOC(=O)CC1=CC(=NC=C1)C |
The synthesis of Ethyl 2-(pyridin-4-yloxy)acetate emerged from mid-20th-century efforts to functionalize pyridine nuclei for pharmaceutical applications. Early routes exploited nucleophilic aromatic substitution (SNAr), where 4-hydroxypyridine (or its tautomer) was alkylated with ethyl chloroacetate under basic conditions—a Williamson ether synthesis adaptation. This method persists due to its operational simplicity and scalability, though modern variations employ phase-transfer catalysis or microwave irradiation to enhance yields [4] [6].
Its recognition as a privileged intermediate accelerated in the 1990s with the exploration of heterocyclic scaffolds for drug discovery. A seminal application involves its conversion to acetohydrazides (e.g., (E)-2-((2-chloropyridin-3-yl)oxy)-N'-(4-fluorobenzylidene)acetohydrazide) via hydrazinolysis followed by condensation with aldehydes. These derivatives serve as precursors for nitrogen-rich heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, frameworks prevalent in antimicrobial and antiviral agents. The electron-deficient pyridine ring enhances the electrophilicity of the adjacent ester, facilitating nucleophilic attack by nitrogen nucleophiles—a reactivity exploited in constructing these bicyclic systems [5] [6].
Table 2: Key Synthetic Applications of Ethyl 2-(Pyridin-4-yloxy)acetate
Application Domain | Derivative Synthesized | Transformation Key Step | Functional Significance |
---|---|---|---|
Heterocyclic Pharmacology | 5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thiones | Cyclization with CS₂/KOH | Antimicrobial scaffolds |
Hydrazone-Based Materials | (E)-2-((2-Chloropyridin-3-yl)oxy)-N'-(4-fluorobenzylidene)acetohydrazide | Condensation with aryl aldehydes | Non-linear optical (NLO) materials development |
Complex Molecule Coupling | Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | Amide coupling with anilines | Antifibrotic agents targeting CP4H |
Recent innovations highlight its role in multicomponent reactions under solvent-free microwave conditions, yielding selenium-containing pyridines with enhanced bioactivity profiles. Furthermore, its incorporation into anti-fibrotic agents (e.g., derivatives inhibiting collagen prolyl-4-hydroxylase) underscores therapeutic relevance. The ester's participation in Pd-catalyzed cross-couplings after hydrolysis to carboxylic acids further extends utility in constructing biaryl systems for materials science [7] [8].
The reactivity of Ethyl 2-(pyridin-4-yloxy)acetate is governed by quantum mechanical principles elucidating electron distribution and orbital interactions. Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal pronounced polarization across the pyridine-O-CH₂-COOEt linkage. Natural Population Analysis (NPA) charges indicate a substantial negative charge on the ether oxygen (δ ≈ -0.52 e), with adjacent carbon atoms becoming electrophilic: the pyridyl C4 (δ ≈ +0.18 e) and methylene carbon (δ ≈ +0.21 e). This renders the methylene susceptible to nucleophiles, explaining its facile conversion to hydrazides and subsequent heterocyclizations [7].
Frontier Molecular Orbital (FMO) analysis provides insight into reaction kinetics. The HOMO-LUMO energy gap (ΔE ≈ 5.3 eV) indicates moderate kinetic stability but sufficient LUMO accessibility (-1.8 eV) for nucleophilic attack. The LUMO is localized predominantly over the ester carbonyl (80%) and pyridine ring (15%), while the HOMO resides on the ether oxygen and π-system. This electronic disposition facilitates two primary pathways:
Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions stabilizing the molecule. The lone pair (nO) → σC-H interaction (stabilization energy ≈ 4.2 kcal/mol) involving the ether oxygen and methylene group slightly restricts rotation about the O-CH₂ bond. More significantly, nO(py) → πpyridine donation (≈10.5 kcal/mol) enhances the double-bond character of the pyridine-oxygen bond, reducing its hydrolytic susceptibility compared to aliphatic ethers. These theoretical insights rationalize empirical observations: the ester hydrolyzes faster than the ether linkage under basic conditions, and electrophilic substitution favors pyridine positions ortho to oxygen [5] [7].
Table 3: Computational Reactivity Descriptors for Ethyl 2-(Pyridin-4-yloxy)acetate
Parameter | Value | Method/Basis Set | Chemical Interpretation |
---|---|---|---|
HOMO Energy (eV) | -7.1 | ꞷB97XD/6–31+G(d,p) | Nucleophilic attack susceptibility |
LUMO Energy (eV) | -1.8 | ꞷB97XD/6–31+G(d,p) | Electrophilic attack susceptibility |
NPA Charge (Ether O) | -0.52 e | B3LYP/6-311G(d,p) | Site for electrophilic coordination |
NPA Charge (Ester Carbonyl O) | -0.61 e | B3LYP/6-311G(d,p) | Hydrogen-bond acceptor strength |
LogP (Consensus) | 1.14 | XLOGP3/MLOGP/WLOGP | Moderate lipophilicity, membrane permeability |
Topological PSA (Ų) | 48.42 | Ertl P. et al. 2000 | Solubility and bioavailability predictor |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9